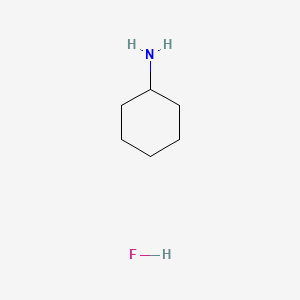

Cyclohexylammonium fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26593-77-1 |

|---|---|

Molecular Formula |

C6H14FN |

Molecular Weight |

119.18 g/mol |

IUPAC Name |

cyclohexanamine;hydrofluoride |

InChI |

InChI=1S/C6H13N.FH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H |

InChI Key |

FVPCNTIZTYPTAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N.F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclohexylammonium Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylammonium fluoride (B91410) is an organic ammonium (B1175870) salt with potential applications in various fields, including as a mild fluorinating agent and as a precursor in the synthesis of more complex molecules. Its utility stems from the presence of a reactive fluoride ion associated with the cyclohexylammonium cation. This guide will detail the theoretical synthesis and the analytical techniques required for its characterization.

Synthesis of Cyclohexylammonium Fluoride

The most plausible method for the synthesis of this compound is the acid-base reaction between cyclohexylamine (B46788) and hydrogen fluoride. Due to the hazardous nature of anhydrous hydrogen fluoride, the reaction is typically carried out using a more manageable reagent such as a solution of HF in a suitable solvent or, more commonly, an amine-HF complex like hydrogen fluoride-pyridine (HF-Pyridine) or triethylamine-tishydrofluoride.[1]

Proposed Experimental Protocol: Reaction of Cyclohexylamine with Hydrogen Fluoride-Pyridine

This protocol is based on general procedures for the preparation of amine hydrofluorides.[2]

Materials:

-

Cyclohexylamine (purified by distillation)

-

Hydrogen Fluoride-Pyridine complex (e.g., 70% HF/30% pyridine)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Polypropylene (B1209903) or Teflon reaction vessel and magnetic stirrer

-

Ice bath

Procedure:

-

In a polypropylene or Teflon beaker equipped with a magnetic stir bar, dissolve freshly distilled cyclohexylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a stoichiometric amount of hydrogen fluoride-pyridine complex to the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained at or below 10°C.

-

Upon addition of the HF-pyridine complex, a precipitate of this compound is expected to form.

-

Continue stirring the mixture at 0°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by filtration using a polypropylene funnel and wash it with cold, anhydrous diethyl ether to remove any unreacted starting materials and residual pyridine.

-

Dry the resulting white solid under vacuum to remove any remaining solvent.

Safety Precautions:

-

Hydrogen fluoride and its complexes are extremely corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

-

Calcium gluconate gel should be readily available as a first-aid measure for HF burns.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following techniques are recommended:

Physical Properties

A summary of the expected and known physical properties of this compound and its parent amine are presented in Table 1.

| Property | This compound (Predicted/Known) | Cyclohexylamine (Known) |

| Molecular Formula | C₆H₁₄FN | C₆H₁₃N |

| Molecular Weight | 119.18 g/mol [3] | 99.17 g/mol [4] |

| Appearance | White crystalline solid (predicted) | Colorless to yellowish liquid[5] |

| Melting Point | To be determined experimentally.[6][7][8] | -17.7 °C[4] |

| Solubility | Expected to be soluble in polar solvents like water and methanol. | Miscible with water[5] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts can be predicted by comparison with the spectra of cyclohexylamine and its hydrochloride salt.[4][9][10][11][12][13][14][15][16]

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring and the ammonium group. The proton on the nitrogen atom will likely be a broad singlet due to quadrupole broadening and exchange. The protons on the cyclohexyl ring will appear as a series of multiplets in the upfield region. The chemical shifts will be influenced by the electron-withdrawing effect of the ammonium group.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for the carbon atoms of the cyclohexyl ring. The carbon atom attached to the nitrogen (C1) will be shifted downfield compared to cyclohexylamine due to the inductive effect of the positively charged nitrogen.

A comparison of the known ¹H and ¹³C NMR chemical shifts for cyclohexylamine and its hydrochloride salt is provided in Table 2. The data for this compound is predicted to be similar to that of the hydrochloride salt.

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Cyclohexylamine | CDCl₃ | A: 2.62, B: 1.97-1.44, C: 1.44-0.72, D: 1.18[11] | 50.5 (C1), 37.0 (C2, C6), 26.0 (C4), 25.2 (C3, C5) |

| Cyclohexylamine HCl | D₂O | B: 3.15, C: 1.98, D: 1.79, E: 1.65, F: 1.52-1.08[10] | 51.9 (C1), 32.5 (C2, C6), 25.0 (C4), 24.8 (C3, C5) |

| This compound (Predicted) | D₂O or DMSO-d₆ | Similar to Cyclohexylamine HCl | Similar to Cyclohexylamine HCl |

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum of ammonium fluoride shows characteristic bands for the ammonium ion.[17][18][19] The spectrum of this compound will be a composite of the cyclohexyl group vibrations and the ammonium ion vibrations.

Key expected vibrational modes are summarized in Table 3.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-2800 | N-H stretching vibrations of the -NH₃⁺ group (broad) |

| ~2930 and ~2850 | C-H stretching vibrations of the cyclohexyl ring |

| ~1600-1500 | N-H bending vibrations of the -NH₃⁺ group |

| ~1450 | C-H bending vibrations of the cyclohexyl ring |

| ~1100-1000 | C-N stretching vibration |

| Below 1000 | C-C stretching and other skeletal vibrations |

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By following the proposed experimental protocol, which is based on well-established chemical principles for the formation of ammonium fluoride salts, researchers can synthesize this compound. The detailed characterization plan, including predicted data based on analogous compounds, will enable the confirmation of the product's identity and purity. This guide serves as a valuable resource for scientists and professionals in drug development and other fields who are interested in utilizing this compound in their research.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C6H14FN | CID 117825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. thinksrs.com [thinksrs.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 11. Cyclohexylamine(108-91-8) 1H NMR [m.chemicalbook.com]

- 12. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 13. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. Ammonium fluoride(12125-01-8) IR Spectrum [m.chemicalbook.com]

Cyclohexylammonium Fluoride: A Technical Overview for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of cyclohexylammonium fluoride (B91410). Due to the limited availability of specific experimental data in publicly accessible literature, this document combines confirmed properties with theoretical considerations and data from analogous compounds to offer a practical resource.

Core Physicochemical Properties

Cyclohexylammonium fluoride is the salt formed from the neutralization of the weak base cyclohexylamine (B46788) with hydrofluoric acid. Its properties are influenced by both the cyclohexylammonium cation and the fluoride anion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₄FN | [1][2][3] |

| Molecular Weight | 119.18 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | Based on typical amine salts. |

| Melting Point | Data not available | |

| Boiling Point | 134.5 °C at 760 mmHg | [2] This is likely the boiling point of the parent amine, cyclohexylamine, as salts typically decompose at high temperatures rather than boil. |

| Flash Point | 32.2 °C | [2] This value is also likely associated with the parent amine. |

| Solubility | Soluble in water. | The ionic nature of the salt promotes solubility in polar solvents. Quantitative data is not available. |

| pKa of Conjugate Acid | ~10.6 (of cyclohexylammonium ion) | Based on the pKa of cyclohexylamine. |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a theoretical protocol based on general chemical principles and has not been extracted from a specific experimental source. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, must be worn, and the procedure should be conducted in a well-ventilated fume hood due to the high toxicity and corrosiveness of hydrofluoric acid.

Materials:

-

Cyclohexylamine (C₆H₁₁NH₂)

-

Hydrofluoric acid (HF), 48% aqueous solution

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Ice bath

Procedure:

-

In a fume hood, a solution of cyclohexylamine in anhydrous diethyl ether is prepared in a chemically resistant flask (e.g., polyethylene (B3416737) or PTFE).

-

The flask is cooled in an ice bath.

-

An equimolar amount of 48% aqueous hydrofluoric acid is added dropwise to the stirred cyclohexylamine solution.

-

The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.

-

Upon addition of the hydrofluoric acid, a precipitate of this compound is expected to form.

-

The reaction mixture is stirred for an additional 30 minutes in the ice bath to ensure complete reaction.

-

The solid product is collected by filtration, washed with cold diethyl ether to remove any unreacted starting material, and dried under vacuum.

Diagram 1: Synthesis Workflow

Spectral Data (Predicted)

No experimental spectra for this compound were found. The following are predictions based on the expected structure.

-

¹H NMR: The spectrum would show broad signals for the protons on the cyclohexane (B81311) ring, likely in the range of 1-3 ppm. The protons of the ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad singlet at a downfield chemical shift, and its position would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show signals for the carbons of the cyclohexane ring.

-

¹⁹F NMR: A single peak corresponding to the fluoride anion would be expected. Its chemical shift would be highly sensitive to the solvent and the nature of the counter-ion.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations of the ammonium group (typically broad and in the range of 3000-3300 cm⁻¹), C-H stretching of the cyclohexane ring (around 2850-2950 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).

Reactivity and Stability

-

Reactivity: As a salt of a weak base and a weak acid, this compound is expected to react with both strong acids and strong bases.

-

With Strong Acids: The fluoride ion would be protonated to form hydrogen fluoride.

-

With Strong Bases: The cyclohexylammonium ion would be deprotonated to yield cyclohexylamine.

-

-

Thermal Stability: Ammonium salts can decompose upon heating. While specific data for this compound is unavailable, it is likely to decompose at elevated temperatures, potentially yielding cyclohexylamine and hydrogen fluoride.

Diagram 2: Reactivity Profile

Applications in Drug Development and Research

While there is no specific information on the use of this compound in drug development, its constituent parts and general class of compounds are relevant.

-

Fluorine in Medicinal Chemistry: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.

-

Role as a Fluorinating Agent: Amine hydrofluorides are known to be sources of nucleophilic fluoride and are used in various fluorination reactions. It is plausible that this compound could serve a similar purpose, although its efficacy compared to other commercially available fluorinating agents is unknown.

-

Biological Activity of Quaternary Ammonium Compounds: While cyclohexylammonium is a primary ammonium ion, related quaternary ammonium compounds are known to possess antimicrobial properties. It is possible that this compound could exhibit some biological activity, but this has not been documented in the available literature.

Diagram 3: Potential Roles in a Drug Discovery Context

Conclusion

This compound is a simple amine salt with limited characterization in the scientific literature. While its basic chemical identity is established, a lack of detailed experimental data on its physicochemical properties, a validated synthetic protocol, and specific applications presents a knowledge gap. Researchers interested in this compound for applications such as a fluorinating agent or as a scaffold in medicinal chemistry would likely need to perform foundational characterization experiments. This guide serves as a starting point by consolidating the available information and providing a theoretical framework for its synthesis and reactivity.

References

A Comprehensive Technical Guide to the Crystal Structure Analysis of Cyclohexylammonium Fluoride

Disclaimer: As of the latest literature search, a specific, publicly available crystal structure determination for cyclohexylammonium fluoride (B91410) (C₆H₁₁NH₃F) has not been reported. This guide, therefore, presents a comprehensive, predictive framework based on established crystallographic principles and data from analogous structures. It is intended to serve as a detailed roadmap for researchers undertaking this analysis.

Introduction

Cyclohexylammonium fluoride is an organic salt combining the bulky, non-polar cyclohexylammonium cation with the small, highly electronegative fluoride anion. The crystal engineering of such salts is of significant interest, particularly for understanding hydrogen bonding networks, which are crucial in drug design, materials science, and chemical synthesis. The fluoride anion is a potent hydrogen bond acceptor, and its interaction with the ammonium (B1175870) group is expected to dominate the crystal packing, influencing the material's physical and chemical properties.

This technical guide provides a hypothetical but detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It outlines the expected structural features and provides visualizations for the experimental workflow and anticipated molecular interactions.

Experimental Protocols

The synthesis of this compound is a straightforward acid-base neutralization reaction.

-

Materials: Cyclohexylamine (B46788) (≥99%), hydrofluoric acid (48% in H₂O), diethyl ether (anhydrous), methanol (B129727) (anhydrous).

-

Procedure:

-

In a fume hood, using appropriate personal protective equipment (PPE) for handling hydrofluoric acid, dissolve 10.0 g of cyclohexylamine in 100 mL of anhydrous diethyl ether in a fluorinated ethylene (B1197577) propylene (B89431) (FEP) or polytetrafluoroethylene (PTFE) beaker, cooled in an ice bath.

-

Slowly add a stoichiometric equivalent of 48% hydrofluoric acid dropwise to the stirred solution. A white precipitate will form immediately.

-

Continue stirring the mixture in the ice bath for one hour after the addition is complete.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel with a PTFE filter membrane.

-

Wash the crude product with two 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white powder under vacuum to yield crude this compound. The purity should be checked by NMR spectroscopy before proceeding.

-

Obtaining X-ray quality single crystals is a critical step.[1][2] Several methods should be attempted to find the optimal conditions.

-

Slow Evaporation:

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., a methanol/water mixture) at a slightly elevated temperature (approx. 40°C).

-

Filter the hot solution through a syringe filter into a clean vial.

-

Cover the vial with parafilm and pierce it with a needle to allow for slow solvent evaporation.

-

Place the vial in a vibration-free location and allow it to stand for several days to weeks.

-

-

Solvent/Anti-Solvent Diffusion:

-

Dissolve the salt in a small amount of a "good" solvent in which it is highly soluble (e.g., methanol).

-

Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether or hexane).

-

Allow the anti-solvent vapor to slowly diffuse into the solution, gradually decreasing the solubility and inducing crystallization.

-

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection:

-

The crystal is placed on a goniometer head in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is used.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data collection parameters (e.g., exposure time, frame width) are optimized to ensure good data quality.

-

-

Data Reduction and Structure Solution:

-

The collected diffraction images are integrated to determine the intensities and positions of the Bragg reflections.

-

The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the non-hydrogen atoms.

-

-

Structure Refinement:

-

The initial structural model is refined using full-matrix least-squares on F².

-

Non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms on the cyclohexyl ring are typically placed in calculated positions and refined using a riding model.

-

The hydrogen atoms on the ammonium group are crucial for understanding the hydrogen bonding. They should ideally be located from the difference Fourier map and refined with appropriate restraints or constraints. In cases of strong hydrogen bonding, advanced refinement techniques may be necessary.[3][4]

-

Predicted Crystallographic Data and Structural Features

Based on the known structures of cyclohexylammonium nitrate (B79036) and thiocyanate, a predictive summary of the crystallographic data for this compound is presented below.[5][6] The key feature is expected to be an extensive three-dimensional network of N—H···F hydrogen bonds, which will be the primary interaction governing the crystal packing.[3]

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value | Justification |

| Chemical Formula | C₆H₁₄FN | Based on the composition of the salt.[7] |

| Formula Weight | 119.18 g/mol | Calculated from the chemical formula.[7] |

| Crystal System | Monoclinic or Orthorhombic | Common systems for simple organic salts.[5] |

| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric/non-centrosymmetric space groups for this type of compound.[8] |

| a (Å) | 8 - 12 | Inferred from similar cyclohexylammonium structures.[5] |

| b (Å) | 6 - 10 | Inferred from similar cyclohexylammonium structures. |

| c (Å) | 12 - 18 | Inferred from similar cyclohexylammonium structures. |

| α, γ (°) | 90 | For monoclinic or orthorhombic systems. |

| β (°) | 95 - 110 | Typical for a monoclinic system. |

| Volume (ų) | 800 - 1200 | Estimated from unit cell dimensions. |

| Z | 4 or 8 | Number of formula units per unit cell, typical for the predicted space groups. |

| Density (calculated) | 1.1 - 1.3 g/cm³ | Calculated from formula weight, Z, and cell volume. |

| Absorption Coefficient (μ) | ~0.1 mm⁻¹ (for Mo Kα) | Expected value for a light-atom organic structure. |

| Key Structural Features | - Chair conformation of cyclohexyl ring. - Equatorial position of the -NH₃⁺ group.[6] - Extensive N—H···F hydrogen bonding network.[3] | Based on steric considerations and the strong hydrogen bonding potential of the ions. |

Visualization of Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the logical workflow for the crystal structure analysis and the predicted hydrogen bonding network.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Caption: Predicted N-H···F hydrogen bonding network in this compound.

Conclusion

While a definitive crystal structure for this compound is not yet available in the public domain, this guide provides a robust and scientifically grounded framework for its determination. The synthesis is achievable through a standard acid-base reaction, and single crystals suitable for X-ray diffraction can likely be grown using common crystallization techniques. The resulting crystal structure is predicted to be dominated by strong N—H···F hydrogen bonds, creating a three-dimensional network. The conformation of the cyclohexylammonium cation is expected to be a chair with the ammonium substituent in an equatorial position. The successful elucidation of this structure would provide valuable data for the fields of crystal engineering, pharmaceutical science, and materials chemistry, offering fundamental insights into the interplay of ionic and hydrogen-bonding interactions.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. Ammonium fluoride - Wikipedia [en.wikipedia.org]

- 4. Ammonium bifluoride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H14FN | CID 117825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility of Cyclohexylammonium Fluoride in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of cyclohexylammonium fluoride (B91410) in organic solvents. A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a summary of available information, discusses inferred solubility characteristics based on chemical principles, and outlines a general experimental protocol for determining solubility.

Physicochemical Properties of Cyclohexylammonium Fluoride

This compound (C₆H₁₄FN) is an ammonium (B1175870) salt with a molecular weight of approximately 119.18 g/mol .[1][2] It is also known as cyclohexanamine hydrofluoride.[1] The parent compound, cyclohexylamine, is a primary aliphatic amine that is miscible with water.[3] As a salt, this compound is expected to be a solid at standard conditions.

Solubility Data

A comprehensive search for quantitative solubility data of this compound in common organic solvents such as methanol, ethanol, acetone (B3395972), and others did not yield specific values in peer-reviewed journals, patents, or chemical databases. The lack of published data necessitates experimental determination for applications requiring precise solubility information.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| No specific data available in the reviewed literature. |

Inferred Solubility in Organic Solvents

In the absence of direct experimental data, the solubility of this compound can be inferred from its structure and the properties of similar compounds. As an ionic salt, its solubility is governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants, which facilitate the dissolution of ionic compounds. It is anticipated that this compound would exhibit its highest solubility in this class of solvents. For comparison, other ammonium fluorides show moderate solubility in alcohols.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): While polar, these solvents are not hydrogen bond donors. The solubility of ionic salts in these solvents is typically lower than in protic solvents. The solubility of ammonium fluoride in acetone is reported to be very low.[4]

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the ionic nature of this compound, it is expected to have negligible solubility in non-polar organic solvents.

The dissolution of fluoride salts in organic media can be challenging due to the high lattice energy of the salt and the high solvation energy of the small fluoride anion.[5]

Experimental Protocol for Solubility Determination

The following section outlines a general experimental methodology for determining the solubility of a solid compound, such as this compound, in an organic solvent.

Methodology: Isothermal Saturation Method

-

Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The agitation is stopped, and the undissolved solid is allowed to settle, leaving a saturated solution as the supernatant.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporation of the solvent and weighing the residual solid.

-

Titration: Acid-base titration to quantify the cyclohexylammonium cation.

-

Ion Chromatography: To determine the fluoride ion concentration.

-

-

Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and expressed in desired units (e.g., g/100 mL or mol/L).

Experimental Workflow Diagram

The logical flow of the experimental procedure is illustrated in the diagram below.

Caption: A logical workflow for the experimental determination of solubility.

References

In-depth Technical Guide: Thermal Stability and Decomposition of Cyclohexylammonium Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylammonium fluoride (B91410), a salt formed from cyclohexylamine (B46788) and hydrogen fluoride, finds application as a catalyst and a fluorine source in chemical synthesis. Understanding its thermal stability and decomposition profile is critical for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This technical guide provides a comprehensive overview of the available scientific knowledge on the thermal behavior of cyclohexylammonium fluoride. However, a detailed experimental analysis of its thermal decomposition is not extensively reported in publicly available literature. This document consolidates general principles of ammonium (B1175870) salt decomposition and data from analogous compounds to infer the likely thermal behavior of this compound.

Chemical Properties of this compound

This compound is an ammonium salt with the chemical formula C₆H₁₃N·HF.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄FN | PubChem[1] |

| Molecular Weight | 119.18 g/mol | PubChem[1] |

| IUPAC Name | cyclohexanamine;hydrofluoride | PubChem[1] |

| CAS Number | 26593-77-1 | Alfa Chemistry[2] |

Postulated Thermal Decomposition Pathway

Decomposition Reaction:

C₆H₁₁NH₃⁺F⁻ (s) ⇌ C₆H₁₁NH₂ (g) + HF (g)

This reversible reaction suggests that in a closed system, an equilibrium will be established. In an open system, the volatile products, cyclohexylamine and hydrogen fluoride, will be removed, driving the decomposition to completion. The stability of the salt is influenced by the basicity of the amine and the strength of the acid.

Inferred Thermal Stability

The thermal stability of this compound is a critical parameter for its practical application. While specific decomposition temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) are not found in the literature, a patent mentions that some fluoride salts can be unstable when isolated.[3] The stability is expected to be comparable to other simple ammonium fluoride salts. For instance, the decomposition of similar amine hydrofluoride salts often occurs in the range of 100-200 °C, but this is highly dependent on the specific amine.

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Calibrate the TGA instrument using standard weight and temperature references.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature, typically from ambient temperature to 500 °C or higher, until no further mass loss is observed.

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in a hermetic aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the DSC thermogram to identify endothermic or exothermic peaks corresponding to melting, solid-solid transitions, or decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products released during decomposition.

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

Perform a TGA experiment as described in section 4.1.

-

Simultaneously analyze the evolved gases by MS or FTIR.

-

Correlate the detection of specific gaseous products with the mass loss events observed in the TGA curve to elucidate the decomposition mechanism.

Applications and Safety Considerations

This compound has been mentioned in the context of curable compositions, acting as a catalyst.[3] Given its likely decomposition to release hydrogen fluoride, a highly corrosive and toxic gas, appropriate safety precautions are paramount when handling this compound at elevated temperatures. These include working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE).

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is scarce in the public domain, a theoretical understanding based on the chemistry of ammonium salts suggests a decomposition pathway involving the release of cyclohexylamine and hydrogen fluoride. To establish a definitive thermal profile, rigorous experimental investigation using TGA, DSC, and EGA is necessary. The protocols outlined in this guide provide a framework for such an investigation, which is essential for ensuring the safe and effective use of this compound in research and industrial applications.

References

Cyclohexylammonium Fluoride: An In-depth Technical Guide on a Niche Nucleophilic Fluoride Source

Despite a thorough investigation of available scientific literature, detailed information and specific applications of cyclohexylammonium fluoride (B91410) as a nucleophilic fluoride source remain scarce. While the compound is commercially available and its basic properties are known, comprehensive studies detailing its use in synthetic organic chemistry, including specific reaction protocols, quantitative yield data, and mechanistic insights, are not readily accessible. This guide, therefore, aims to provide a foundational understanding of cyclohexylammonium fluoride based on available data and draws parallels with more commonly employed nucleophilic fluorinating agents to offer a theoretical framework for its potential application.

Introduction to Nucleophilic Fluorination

The introduction of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorine's unique properties, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the biological and chemical properties of a compound. Nucleophilic fluorination, a key method for introducing fluorine, typically involves the displacement of a leaving group by a fluoride ion. A variety of fluoride sources have been developed, each with distinct properties regarding solubility, reactivity, and handling requirements. These range from simple inorganic salts like potassium fluoride (KF) to more soluble and reactive tetraalkylammonium fluorides (e.g., TBAF).

Properties of this compound

This compound is a salt composed of a cyclohexylammonium cation and a fluoride anion. Below is a summary of its known physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄FN | [1] |

| Molecular Weight | 119.18 g/mol | [1] |

| CAS Number | 26593-77-1 | [1] |

| Appearance | Not specified in readily available literature | |

| Solubility | Expected to have some solubility in polar organic solvents | |

| ¹⁹F NMR Chemical Shift | Not specifically reported in available literature. The chemical shift of the fluoride anion is highly dependent on the solvent and counterion. For aqueous fluoride (KF), a chemical shift of -125.3 ppm is reported. | [2] |

Synthesis of this compound

A straightforward and common method for the synthesis of ammonium (B1175870) fluoride salts is the acid-base reaction between the corresponding amine and hydrofluoric acid (HF).

General Experimental Protocol

Caution: Hydrofluoric acid is extremely corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including HF-resistant gloves.

-

In a fume hood, dissolve cyclohexylamine (B46788) in a suitable solvent such as diethyl ether or dichloromethane (B109758) in a plastic or Teflon container.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of aqueous hydrofluoric acid dropwise with stirring.

-

Stir the reaction mixture at room temperature for a specified period.

-

The product, this compound, may precipitate from the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure to yield the salt.

-

The resulting solid should be dried thoroughly under vacuum to remove any residual water and solvent.

Note: The precise details of this synthesis, including solvent choice, reaction time, and purification methods, are not available in the reviewed literature for this specific compound. The protocol provided is a general procedure for the synthesis of similar ammonium fluoride salts.

Theoretical Applications in Nucleophilic Fluorination

While specific examples are lacking, the utility of this compound as a nucleophilic fluoride source can be inferred from the general principles of nucleophilic substitution reactions. The cyclohexylammonium cation may offer different solubility and reactivity profiles compared to more common quaternary ammonium ions.

Potential Reaction Workflow

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction using a fluoride source like this compound.

Caption: A generalized experimental workflow for a nucleophilic fluorination reaction.

Hypothetical Reaction Mechanism

The primary mechanism for nucleophilic fluorination of alkyl halides or sulfonates is the Sₙ2 reaction. The fluoride ion acts as the nucleophile, attacking the electrophilic carbon and displacing the leaving group.

References

Understanding the reactivity of the cyclohexylammonium cation

An In-depth Technical Guide to the Reactivity of the Cyclohexylammonium Cation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexylammonium cation, the conjugate acid of cyclohexylamine (B46788), plays a pivotal role in a multitude of chemical transformations and applications, ranging from organic synthesis to pharmaceutical formulations.[1] Its reactivity is fundamentally governed by its acidic nature and its participation in equilibria with its parent amine. This guide provides a comprehensive overview of the chemical behavior of the cyclohexylammonium cation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Core Physicochemical Properties

The cyclohexylammonium cation is formed by the protonation of the amino group of cyclohexylamine.[1] This acid-base equilibrium is central to its chemical character.

Acid-Base Properties

Cyclohexylamine is a weak base, but it is significantly stronger than its aromatic counterpart, aniline.[2][3] The pKa of the cyclohexylammonium cation is a measure of its acidity.

| Property | Value | Reference |

| pKa of Cyclohexylammonium ion | 10.64 | [3][4] |

| pKb of Cyclohexylamine | 3.36 | [5] |

Table 1: Acid-Base Properties of the Cyclohexylammonium-Cyclohexylamine System.

The relatively high pKa of the cyclohexylammonium ion indicates that cyclohexylamine is a moderately strong base, readily accepting a proton to form the cation.[6] This property is crucial in its function as a corrosion inhibitor and in the synthesis of various organic compounds.[2][3]

Reactivity of the Cyclohexylammonium Cation

The primary reactivity of the cyclohexylammonium cation is as a Brønsted-Lowry acid, where it donates a proton. However, its presence in a reaction medium influences a variety of chemical processes.

Acid-Catalyzed Reactions

In various reactions, the cyclohexylammonium cation can act as a proton source to catalyze reactions. For instance, it can be employed in the formation of enamines or imines from cyclohexylamine and carbonyl compounds, where protonation of the carbonyl oxygen by the cation facilitates nucleophilic attack by the amine.

Role in Nucleophilic Substitution and Elimination Reactions

While cyclohexylamine itself acts as a nucleophile, the formation of the cyclohexylammonium cation is a key consideration in such reactions.[7][8][9] The concentration of the active nucleophile (the free amine) is dependent on the pH of the reaction medium.

-

Nucleophilic Substitution (SN2): In SN2 reactions, cyclohexylamine can act as a nucleophile, displacing a leaving group from an alkyl halide.[8][9][10][11] The reaction rate is dependent on the concentration of the free amine, which is higher at a more basic pH. The presence of acidic protons will convert the nucleophilic amine into the non-nucleophilic cyclohexylammonium cation.

-

Elimination Reactions (E2): In elimination reactions, a strong base is typically required.[12][13] While cyclohexylamine is a base, it is often not strong enough to promote E2 reactions efficiently on its own. However, in reactions involving substituted cyclohexanes, the stereochemistry of the leaving group and the proton being abstracted is critical, often requiring an anti-periplanar arrangement.[14][15] The cyclohexylammonium cation itself is not a direct participant in the elimination but is part of the overall acid-base equilibrium.

The logical workflow for considering the role of the cyclohexylammonium cation in nucleophilic substitution reactions is depicted below.

Formation of Salts

The cyclohexylammonium cation readily forms stable salts with various anions.[16] These salts are often crystalline solids and are important in pharmaceutical formulations to improve the stability and solubility of drug molecules.[17] For example, cyclohexylammonium benzoate (B1203000) is a known organic salt.[18]

Applications in Drug Development and Industry

The properties of the cyclohexylammonium cation and its parent amine are leveraged in several industrial and pharmaceutical applications.

-

Pharmaceuticals: Cyclohexylamine is a building block for various pharmaceuticals, including mucolytics, analgesics, and bronchodilators.[2][3] The formation of cyclohexylammonium salts can be a key step in the purification or formulation of these active pharmaceutical ingredients.[16]

-

Corrosion Inhibition: Cyclohexylamine is an effective corrosion inhibitor, particularly in boiler water treatment.[2][3] It volatilizes with steam and neutralizes acidic gases like carbon dioxide, forming the cyclohexylammonium cation in the process, which then forms a protective film on metal surfaces.

-

Vulcanization Accelerators: It is a precursor to sulfenamide-based reagents used as accelerators in the vulcanization of rubber.[2][3]

The decision-making process for utilizing cyclohexylamine in industrial applications often involves considering the formation and properties of the cyclohexylammonium cation.

Experimental Protocols

Synthesis of Cyclohexylammonium Salts

A general and safe method to prepare a cyclohexylammonium salt, such as cyclohexylammonium nitrate (B79036), involves the reaction of cyclohexylamine with a metal nitrate salt in an aqueous or ethanolic medium, which avoids the violent reaction of the amine with a strong acid.[5]

Materials:

-

Cyclohexylamine

-

A metal nitrate salt (e.g., Zn(NO₃)₂·6H₂O)

-

Ethanol (B145695) or Water

Procedure:

-

Dissolve the metal nitrate salt in the chosen solvent.

-

Slowly add cyclohexylamine to the solution with stirring. The Brønsted-Lowry basicity of cyclohexylamine will lead to the formation of metal hydroxides or oxides and the desired cyclohexylammonium nitrate salt.[5]

-

The metal oxide/hydroxide can be removed by filtration.

-

The cyclohexylammonium salt can be isolated from the filtrate by evaporation of the solvent and subsequent recrystallization.

Reductive Amination of Cyclohexanone to Synthesize Cyclohexylamine

The precursor to the cyclohexylammonium cation, cyclohexylamine, can be synthesized in the laboratory via reductive amination.[4][19]

Materials:

-

Cyclohexanone

-

Ammonia (B1221849) (aqueous solution, e.g., 20%)

-

Nickel(II) chloride hexahydrate

-

Zinc powder

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve nickel(II) chloride hexahydrate in the aqueous ammonia solution.[19]

-

Add cyclohexanone, followed by ethanol to aid dissolution.[19]

-

With vigorous stirring, add zinc powder in portions. The temperature will rise and hydrogen gas will evolve. Maintain the temperature below 50°C using a water bath if necessary.[19]

-

After the reaction subsides (typically after several hours), filter the mixture and wash the solid residue with water.[19]

-

The filtrate, containing the cyclohexylamine, can be purified by distillation. Acidification with HCl will form the hydrochloride salt, which can be isolated, followed by basification and distillation to obtain the pure amine.[19]

The general workflow for this synthesis is outlined below.

Quantitative Assessment of Cation Stability

A general protocol for assessing the stability of organic cations can be adapted for the cyclohexylammonium cation.[20] This is particularly relevant for applications in harsh chemical environments.

Materials:

-

Cyclohexylammonium salt (e.g., cyclohexylammonium chloride)

-

1 M KOH in a deuterated solvent (e.g., CD₃OD)

-

NMR tubes

Procedure:

-

Prepare a solution of the cyclohexylammonium salt (e.g., 0.05 M) in 1 M KOH/CD₃OD.[20]

-

Transfer the solution to a sealed NMR tube.

-

Acquire an initial ¹H NMR spectrum.

-

Heat the sample at a constant temperature (e.g., 80°C) and acquire ¹H NMR spectra at regular intervals.[20]

-

Monitor the degradation of the cation by observing the disappearance of its characteristic peaks and the appearance of new peaks from degradation products. The rate of degradation can be quantified by integrating the NMR signals.[20]

Conclusion

The cyclohexylammonium cation, while simple in structure, exhibits a rich and important chemistry. Its reactivity is dominated by its acidic nature and its equilibrium with cyclohexylamine. Understanding this dynamic is crucial for its effective application in organic synthesis, as a corrosion inhibitor, and in the development of pharmaceuticals. The experimental protocols provided offer a starting point for the synthesis and stability assessment of this fundamental chemical entity.

References

- 1. Cyclohexylammonium Ion | C6H14N+ | CID 1549093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. Cyclohexylammonium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pKa of Cyclohexylamine [vcalc.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Ch 5 : Elimination [chem.ucalgary.ca]

- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 15. Khan Academy [khanacademy.org]

- 16. bachem.com [bachem.com]

- 17. Cyclohexylamine plays a key role in multiple industries - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 18. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]

- 19. Sciencemadness Discussion Board - Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. pubs.acs.org [pubs.acs.org]

Safety and handling precautions for Cyclohexylammonium fluoride

An In-depth Technical Guide to the Safe Handling of Cyclohexylammonium Fluoride (B91410)

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive, official Safety Data Sheet (SDS) for Cyclohexylammonium fluoride was not available at the time of writing. The following information is synthesized from data on related compounds, including Ammonium Fluoride and Cyclohexylamine (B46788), and should be supplemented by professional judgment and a thorough risk assessment before any handling or use.

Introduction

This compound is a chemical compound that combines the structural features of cyclohexylamine and the reactivity of the fluoride ion. While specific toxicological and reactivity data for this compound are limited, its constituent parts suggest that it should be handled with extreme caution. The cyclohexylamine component is a corrosive and flammable organic amine, while the fluoride ion is acutely toxic and can cause severe, penetrating burns and systemic toxicity upon exposure. This guide provides a detailed overview of the presumed hazards and recommended safety precautions for this compound.

Hazard Identification and Classification

Based on the known hazards of its components, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be:

-

Acute Toxicity (Oral, Dermal, Inhalation): The fluoride ion is highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Systemic fluoride poisoning can lead to hypocalcemia, cardiac arrhythmias, and can be fatal.[4][5]

-

Skin Corrosion/Irritation: Both amines and hydrofluoric acid (formed from the fluoride ion in the presence of moisture) are corrosive and can cause severe skin burns.[6][7][8] Burns from fluoride ions may be delayed in onset but can be deep and intensely painful.[4][9]

-

Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[1][3]

-

Flammability: Cyclohexylamine is a flammable liquid.[7][10] While the salt form may have a higher flash point, it should be treated as a potential fire hazard.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄FN | [11][12][13] |

| Molecular Weight | 119.18 g/mol | [11][12][13] |

| CAS Number | 26593-77-1 | [11][12] |

| Appearance | Not explicitly stated; likely a solid. | |

| Boiling Point | 134.5°C at 760 mmHg | [12] |

| Flash Point | 32.2°C | [12] |

| Vapor Pressure | 8.07 mmHg at 25°C | [12] |

| Solubility in Water | Expected to be soluble. | [8] |

Exposure Controls and Personal Protection

Due to the high potential for severe health effects, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Safety Showers and Eyewash Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Rationale |

| Hand Protection | Double gloving is recommended. An inner nitrile glove and an outer, thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) should be worn.[14] | To protect against skin contact and absorption. Thicker gloves provide better resistance to corrosive materials. |

| Eye and Face Protection | Chemical splash goggles and a full-face shield are required.[7][14] | To protect the eyes and face from splashes of the chemical. |

| Skin and Body Protection | A chemical-resistant apron over a lab coat, long pants, and closed-toe shoes are mandatory.[15] | To prevent skin contact with any spills. |

| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be necessary for certain operations or in case of ventilation failure. | To prevent inhalation of dust or vapors. |

Handling and Storage

Safe Handling Procedures

-

Avoid Contact: Avoid all direct contact with the substance. Do not breathe dust or vapors.[2][3]

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][6]

-

Grounding: If the material is a powder and can generate static electricity, ensure equipment is properly grounded to prevent ignition.

-

Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

Storage Conditions

-

Container: Store in a tightly closed, properly labeled container.[3]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[3]

-

Incompatible Materials: Keep away from strong acids, strong bases, and oxidizing agents. Contact with acids may liberate highly toxic hydrogen fluoride gas.[3]

First-Aid Measures

Immediate and specialized first aid is critical in the event of exposure to this compound.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Remove the victim to fresh air immediately.[16] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[16] |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[15] 2. After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it in.[4][17] 3. Seek immediate medical attention.[17] |

| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][16] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[16] |

| Ingestion | 1. Do NOT induce vomiting.[16] 2. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of milk or water. 3. Seek immediate medical attention.[16] |

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Personal Protection: Responders must wear the appropriate PPE as described in Section 4.2.

-

Containment and Cleanup:

-

For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.

-

For liquid spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[16]

-

Do not use combustible materials, such as sawdust, to absorb the spill.

-

Wash the spill area thoroughly with soap and water.

-

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols

Due to the lack of specific experimental protocols for this compound, the following is a generalized workflow for handling a hazardous solid chemical of this nature in a research setting.

General Workflow for Handling this compound

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

Signaling Pathways of Fluoride Toxicity

Excess fluoride exposure can disrupt several cellular signaling pathways, leading to toxicity. The following diagram illustrates a simplified overview of some of these mechanisms.

Caption: Simplified signaling pathways involved in fluoride-induced cellular toxicity.

Conclusion

While specific data for this compound is scarce, the known hazards of its constituent components, cyclohexylamine and the fluoride ion, demand that it be treated as a highly hazardous substance. Strict adherence to the safety precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure and ensure the safety of laboratory personnel. A thorough, substance-specific risk assessment should always be conducted before commencing any work with this compound.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. stobec.com [stobec.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. eurofluor.org [eurofluor.org]

- 6. trc-corp.com [trc-corp.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. AMMONIUM FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]

- 10. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C6H14FN | CID 117825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 26593-77-1 [chemnet.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. prochemonline.com [prochemonline.com]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. tcichemicals.com [tcichemicals.com]

- 17. americanelements.com [americanelements.com]

Cyclohexylammonium Fluoride: A Technical Guide for Researchers

CAS Number: 26593-77-1

Abstract

This technical guide provides a comprehensive overview of Cyclohexylammonium fluoride (B91410) (CAS 26593-77-1), a compound with potential applications in organic synthesis and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, consolidates available data on its physicochemical properties, outlines a probable synthetic route and characterization methods, and discusses its potential utility as a fluorinating agent. Safety and handling protocols are also detailed. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages information on analogous compounds and general chemical principles to provide a thorough and practical resource.

Introduction

Cyclohexylammonium fluoride is an organic salt composed of a cyclohexylammonium cation and a fluoride anion. The presence of the fluoride ion, a compact and highly electronegative species, suggests its potential utility as a nucleophilic fluorinating agent. The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of drug candidates.[1][2][3][4][5] This guide aims to provide a detailed understanding of this compound's properties and potential applications.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 26593-77-1 | |

| Molecular Formula | C₆H₁₄FN | [6] |

| Molecular Weight | 119.18 g/mol | [6] |

| Appearance | White solid (predicted) | General knowledge |

| Boiling Point | 134.5 °C at 760 mmHg | |

| Flash Point | 32.2 °C | |

| Vapor Pressure | 8.07 mmHg at 25°C | |

| Solubility | Soluble in water | General knowledge |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Topological Polar Surface Area | 26 Ų | [6] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

Reaction:

Cyclohexylamine (B46788) + Hydrofluoric Acid → this compound

Materials:

-

Cyclohexylamine (purified)

-

Hydrofluoric acid (48% aqueous solution)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, filtration apparatus)

-

Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and a face shield. All manipulations involving hydrofluoric acid must be conducted in a certified chemical fume hood.

Procedure:

-

In a fume hood, a solution of cyclohexylamine in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is maintained under an inert atmosphere (nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

A stoichiometric equivalent of a dilute aqueous solution of hydrofluoric acid is added dropwise to the stirred cyclohexylamine solution.

-

The reaction mixture is stirred at 0 °C for an additional 1-2 hours after the addition is complete.

-

The resulting precipitate (this compound) is collected by vacuum filtration.

-

The solid product is washed with cold, anhydrous diethyl ether to remove any unreacted starting material.

-

The product is dried under vacuum to yield the final product.

Logical Workflow for Synthesis:

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not available, its spectroscopic characteristics can be predicted based on the known spectra of cyclohexylamine, cyclohexylamine hydrochloride, and general principles of NMR and IR spectroscopy.[2][3][7][8][9][10][11][12][13][14][15][16][17][18]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, with potential downfield shifts compared to cyclohexylamine due to the positively charged ammonium (B1175870) group. The N-H protons would likely appear as a broad signal. |

| ¹³C NMR | Six signals corresponding to the carbon atoms of the cyclohexyl ring. The carbon atom attached to the nitrogen would be the most downfield shifted.[8][14][19] |

| ¹⁹F NMR | A single peak corresponding to the fluoride anion. The chemical shift would be in the typical range for inorganic fluoride.[1][20][21][22][23] |

| IR Spectroscopy | Characteristic N-H stretching and bending vibrations for the ammonium group. C-H stretching and bending vibrations for the cyclohexyl ring.[11][13][15][16] |

| Mass Spectrometry | The mass spectrum would show the molecular ion of cyclohexylamine (m/z = 99) upon loss of HF.[10][12][18] |

Applications in Research and Drug Development

This compound's primary potential lies in its role as a nucleophilic fluorinating agent in organic synthesis. The fluoride ion can be delivered to an electrophilic carbon center to form a carbon-fluorine bond.[24][25]

Potential as a Fluorinating Agent

Amine-hydrofluoride reagents are known to be effective and milder alternatives to anhydrous hydrogen fluoride for various fluorination reactions. This compound could potentially be used in:

-

Nucleophilic substitution reactions: Replacing leaving groups such as halides or sulfonates with fluoride.

-

Ring-opening of epoxides: Introducing a fluorine atom and a hydroxyl group across the former epoxide ring.

Logical Diagram of Potential Reactivity:

Caption: Potential role as a nucleophilic fluorinating agent.

Relevance in Drug Design

The introduction of fluorine into drug candidates can significantly alter their biological properties.[4][5][26][27] By serving as a source of fluoride, this compound could be a valuable reagent in the synthesis of fluorinated analogues of existing drugs or novel fluorinated compounds for screening in drug discovery programs. The cyclohexylammonium cation may also influence the solubility and reactivity of the fluoride ion in different solvent systems.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Although a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from its components, cyclohexylamine and hydrofluoric acid.

-

Toxicity: The compound is expected to be toxic if swallowed, inhaled, or in contact with skin.

-

Corrosivity: Due to the presence of the fluoride ion, it may be corrosive.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a chemical compound with significant potential as a reagent in organic synthesis, particularly for the introduction of fluorine into molecules. While detailed experimental data is sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its likely applications in research and drug development. Further experimental investigation into its reactivity and spectroscopic properties is warranted to fully elucidate its potential.

References

- 1. youtube.com [youtube.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H14FN | CID 117825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexylamine(108-91-8) 1H NMR [m.chemicalbook.com]

- 8. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 9. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 10. Cyclohexylamine [webbook.nist.gov]

- 11. Cyclohexylamine [webbook.nist.gov]

- 12. Cyclohexylamine(108-91-8) MS [m.chemicalbook.com]

- 13. Cyclohexylamine(108-91-8) IR Spectrum [chemicalbook.com]

- 14. Cyclohexylamine hydrochloride(4998-76-9) 13C NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. 19Flourine NMR [chem.ch.huji.ac.il]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 23. 19F [nmr.chem.ucsb.edu]

- 24. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tcichemicals.com [tcichemicals.com]

- 26. researchgate.net [researchgate.net]

- 27. sciencedaily.com [sciencedaily.com]

An In-depth Technical Guide to Cyclohexylammonium Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylammonium fluoride (B91410) is an organic salt consisting of a cyclohexylammonium cation and a fluoride anion. While a seminal publication detailing its initial discovery and specific historical development is not prominent in the scientific literature, its existence and utility are understood within the broader context of amine/hydrogen fluoride (HF) reagents. These reagents have long been established as important and versatile sources of nucleophilic fluoride in organic synthesis. The preparation of such salts is recognized as a fundamental acid-base reaction. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of cyclohexylammonium fluoride, positioning it within the family of alkylammonium fluoride reagents used in modern chemistry.

Synthesis

The synthesis of this compound is a direct acid-base reaction between cyclohexylamine (B46788) and hydrogen fluoride. The amine acts as a Brønsted-Lowry base, accepting a proton from the hydrofluoric acid to form the cyclohexylammonium cation and the fluoride anion.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be carried out in a well-ventilated fume hood by personnel trained in handling HF. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield, is mandatory.

-

Materials and Equipment:

-

Cyclohexylamine (distilled, anhydrous)

-

Anhydrous hydrogen fluoride (HF)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Polypropylene (B1209903) or Teflon reaction vessel and magnetic stir bar

-

Polyethylene (B3416737) dropping funnel

-

Cooling bath (e.g., dry ice/acetone)

-

-

Procedure:

-

In a polypropylene flask equipped with a magnetic stir bar, dissolve freshly distilled cyclohexylamine (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add anhydrous hydrogen fluoride (1.0 equivalent), either condensed or from a solution in a suitable solvent, to the stirred cyclohexylamine solution via a polyethylene dropping funnel. Note: The addition is exothermic; maintain the temperature below -60 °C.

-

Upon completion of the addition, a white precipitate of this compound should form.

-

Allow the mixture to stir at -78 °C for an additional 30 minutes.

-

The precipitate can be isolated by filtration under an inert atmosphere. The filtration apparatus should be constructed of HF-resistant materials.

-

Wash the isolated solid with cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under vacuum to yield this compound.

-

Physical and Chemical Properties

The quantitative data for this compound is summarized below. Most available data is computed, as extensive experimental characterization is not widely published.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26593-77-1 | [1][2] |

| Molecular Formula | C₆H₁₄FN | [1][2] |

| Molecular Weight | 119.18 g/mol | [1][2] |

| Appearance | White crystalline solid (predicted) | |

| Boiling Point | 134.5 °C at 760 mmHg (of parent amine) | [2] |

| Flash Point | 32.2 °C (of parent amine) | [2] |

| Exact Mass | 119.111027613 Da (computed) | [1] |

| Hydrogen Bond Donor Count | 2 (computed) | [1] |

| Hydrogen Bond Acceptor Count | 2 (computed) | [1] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals | Rationale |

| ¹H NMR | δ (ppm): ~3.0 (m, 1H, CH-N), ~1.0-2.0 (m, 10H, cyclohexyl CH₂) | The proton on the nitrogen-bearing carbon will be deshielded. The other cyclohexyl protons will appear as a complex multiplet. The N-H protons may be broad or exchange with a protic solvent. |

| ¹³C NMR | δ (ppm): ~50-55 (CH-N), ~24-35 (cyclohexyl CH₂) | The carbon attached to the nitrogen will be the most downfield signal in the aliphatic region. |

| IR | ν (cm⁻¹): ~2800-3200 (N-H stretch, broad), ~2930 & 2850 (C-H stretch), ~1500-1600 (N-H bend) | The N-H stretching in the ammonium (B1175870) salt will be a broad, strong absorption. The C-H stretches of the cyclohexane (B81311) ring will be prominent. |

Applications in Organic Synthesis

This compound, like other amine/HF complexes, serves as a source of "naked" or less-solvated fluoride ions in organic solvents.[3] This enhances the nucleophilicity of the fluoride, making it a useful reagent for various fluorination reactions.

Nucleophilic Fluorination

The primary application is in nucleophilic substitution reactions where a leaving group is displaced by a fluoride ion. This can include halogen exchange (Halex) reactions or the ring-opening of epoxides.

Safety and Handling

This compound should be handled with care, considering the hazards of its components.

-

Toxicity and Corrosivity: The compound can release hydrogen fluoride, which is highly corrosive and toxic upon inhalation or skin contact.[3]

-

Basicity: Cyclohexylamine is a corrosive base.

-

Handling: Always handle in a fume hood with appropriate PPE. Avoid contact with glass, as HF can etch it. Use plastic or Teflon labware.

-

Storage: Store in a tightly sealed, HF-resistant container in a cool, dry, well-ventilated area away from acids and oxidizing agents.

Conclusion

This compound is a representative member of the alkylammonium fluoride class of reagents. While its specific discovery is not well-documented, its synthesis is straightforward, and its utility as a nucleophilic fluoride source can be inferred from the extensive chemistry of related amine/HF complexes. This guide provides the essential technical information for its preparation, handling, and application in a research and development setting, emphasizing safety and established chemical principles.

References

Methodological & Application

Application Notes and Protocols for Cyclohexylammonium Fluoride in Nucleophilic Fluorination Reactions

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery and development. Fluorination can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. Nucleophilic fluorination, which involves the displacement of a leaving group by a fluoride (B91410) anion, is a direct and widely employed method for forging the robust carbon-fluorine bond. A variety of fluoride sources have been developed, each with unique properties. This document focuses on the use of ammonium-based fluoride reagents, with a particular emphasis on the potential applications of cyclohexylammonium fluoride.

General Principles of Nucleophilic Fluorination

Nucleophilic fluorination reactions typically proceed via an S\textsubscriptN2 (bimolecular nucleophilic substitution) or S\textsubscriptNAr (nucleophilic aromatic substitution) mechanism. The core of this transformation is the attack of a fluoride anion (F⁻) on an electrophilic carbon center, leading to the displacement of a suitable leaving group (e.g., tosylate, mesylate, bromide, iodide).